REACTION_CXSMILES
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[CH3:1][C:2]1[CH:7]=[CH:6][C:5](B(O)O)=[CH:4][CH:3]=1.Br[C:12]1[C:17]([CH3:18])=[CH:16][CH:15]=[CH:14][N:13]=1>>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:12]2[C:17]([CH3:18])=[CH:16][CH:15]=[CH:14][N:13]=2)=[CH:4][CH:3]=1
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Name
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|
Quantity
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20 g
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Type
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reactant
|
Smiles
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CC1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
|
21.1 g
|
Type
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reactant
|
Smiles
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BrC1=NC=CC=C1C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
A small amount of unreacted 2-bromo-3-methylpyridine was removed via vacuum distillation
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Type
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CUSTOM
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Details
|
Purification via flash silica gel chromatography with a 1/99 to 7.5/92.5 EtOAc/hexane solvent
|
Name
|
|
Type
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product
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Smiles
|
CC1=CC=C(C=C1)C1=NC=CC=C1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.4% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |